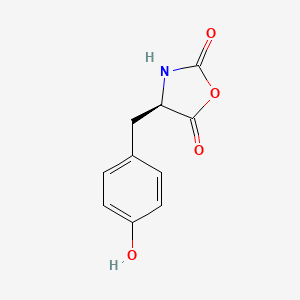

(R)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione

Description

(R)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione (CAS: 183732-21-0, molecular formula: C₁₀H₉NO₄) is a chiral oxazolidine-2,5-dione derivative characterized by a 4-hydroxybenzyl substituent at the C4 position of the heterocyclic ring. This compound belongs to the class of N-carboxyanhydrides (NCAs), which are pivotal intermediates in the synthesis of polypeptides via ring-opening polymerization . The (R)-enantiomer is structurally distinguished by its stereochemistry, influencing its reactivity and applications in asymmetric synthesis and polymer chemistry. Its synthesis typically involves UV light-mediated protocols using chloroform as a solvent, as demonstrated in recent methodologies .

The compound’s crystalline structure is stabilized by intermolecular hydrogen bonds involving the hydroxybenzyl group, which also impacts its solubility and stability. Commercial availability (e.g., BLD Pharm Ltd.) underscores its utility in pharmaceutical and materials research .

Properties

Molecular Formula |

C10H9NO4 |

|---|---|

Molecular Weight |

207.18 g/mol |

IUPAC Name |

(4R)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C10H9NO4/c12-7-3-1-6(2-4-7)5-8-9(13)15-10(14)11-8/h1-4,8,12H,5H2,(H,11,14)/t8-/m1/s1 |

InChI Key |

HOEAPYNDVBABMC-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H]2C(=O)OC(=O)N2)O |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)OC(=O)N2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ®-4-hydroxyphenylglycine with phosgene or a phosgene equivalent to form the oxazolidine-2,5-dione ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

®-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The oxazolidine ring can be reduced under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antibiotic Synthesis

One of the primary applications of (R)-4-(4-hydroxybenzyl)oxazolidine-2,5-dione is its role as an intermediate in the synthesis of antibiotics, particularly penicillins. It is involved in the formation of 3-(4-hydroxyphenyl)-2(1H)-pyrazinone, a potential impurity in ampicillin and amoxicillin. This compound may be formed during the semi-synthetic preparation of these antibiotics or upon their degradation, highlighting its relevance in ensuring the quality and safety of antibiotic formulations .

Anticancer Research

Recent studies have indicated that oxazolidine derivatives exhibit promising anticancer properties. The incorporation of (R)-4-(4-hydroxybenzyl)oxazolidine-2,5-dione into drug development pipelines could lead to new therapeutic agents targeting various cancer types. Its ability to modulate biological pathways associated with tumor growth and metastasis makes it a candidate for further investigation in anticancer drug design .

Organic Synthesis

Synthesis of Amino Acid N-Carboxyanhydrides

(R)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione can be synthesized from α-amino acids through a process involving phosgene or alternative reagents, leading to amino acid N-carboxyanhydrides (NCAs). These NCAs are crucial intermediates in peptide synthesis and can be utilized to create polymers with specific functionalities . The versatility of this compound allows for the development of various peptide-based materials.

Chiral Auxiliary in Asymmetric Synthesis

The compound serves as a chiral auxiliary in asymmetric synthesis processes. Its unique structure enables the induction of chirality in reactions, facilitating the production of enantiomerically pure compounds. This property is particularly valuable in synthesizing pharmaceuticals where stereochemistry plays a critical role in biological activity .

Case Study 1: Antibiotic Impurity Analysis

A study conducted by researchers at Kobe University investigated the formation of impurities during the synthesis of penicillins. The researchers identified (R)-4-(4-hydroxybenzyl)oxazolidine-2,5-dione as a key intermediate leading to 3-(4-hydroxyphenyl)-2(1H)-pyrazinone. They emphasized the importance of monitoring this compound to enhance the safety profile of antibiotic therapies .

Case Study 2: Anticancer Activity

In another study published in the American Chemical Society journals, researchers explored the anticancer properties of oxazolidine derivatives. They found that compounds similar to (R)-4-(4-hydroxybenzyl)oxazolidine-2,5-dione exhibited significant cytotoxic effects against various cancer cell lines. The study suggested that modifications to the oxazolidine structure could enhance efficacy and selectivity towards cancerous cells .

Mechanism of Action

The mechanism of action of ®-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Pair: (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione

The (S)-enantiomer (CAS: 3415-08-5) shares identical molecular formula and functional groups but differs in stereochemistry. Key distinctions include:

- Storage Conditions : The (S)-form requires storage under inert atmosphere at -20°C due to higher hygroscopicity and oxidative sensitivity .

- Hazards : The (S)-enantiomer carries hazard statements H302 (harmful if swallowed) and H319 (causes eye irritation), whereas safety data for the (R)-form are less explicitly documented .

- Applications : Both enantiomers serve as NCAs for polypeptide synthesis, but the (S)-form is more commonly referenced in literature, particularly for tyrosine-based polymers .

Substituent Variations in Oxazolidine-2,5-dione Derivatives

Structural analogs with modified benzyl substituents exhibit distinct physicochemical and functional properties:

- Dihedral Angle Trends : Benzyl-substituted NCAs (e.g., l-Phe-NCA, dihedral angle 59.34°) exhibit similar spatial arrangements to the (R)-4-hydroxybenzyl derivative (58.42°), suggesting conserved steric environments during polymerization .

- Electronic Effects : Nitro groups enhance electrophilicity, accelerating polymerization, whereas methoxy groups reduce ring strain, stabilizing the compound .

Non-Benzyl Analogs

Derivatives with aliphatic or heterocyclic substituents highlight structural diversity:

- 4-(sec-Butyl)oxazolidine-2,5-dione (CAS: 5860-63-9): Hydrophobic substituent increases lipid solubility, favoring drug delivery applications .

- 4-(2-Aminocarbonylethyl) (RC428): Polar side chain enhances aqueous solubility, suitable for biomedical hydrogels .

Data Tables

Table 1: Comparative Analysis of Key Oxazolidine-2,5-dione Derivatives

| Parameter | (R)-4-(4-Hydroxybenzyl) | (S)-4-(4-Hydroxybenzyl) | 4-(4-Nitrobenzyl) | 4-(4-Methoxybenzyl) |

|---|---|---|---|---|

| CAS Number | 183732-21-0 | 3415-08-5 | 61177-00-2 | 61777-03-5 |

| Molecular Weight (g/mol) | 207.18 | 207.18 | 236.18 | 237.21 |

| Substituent Polarity | Polar (-OH) | Polar (-OH) | Polar (-NO₂) | Moderate (-OCH₃) |

| Storage Conditions | Room temperature | -20°C, inert atmosphere | Room temperature | Room temperature |

| Hazard Statements | Not specified | H302, H315, H319 | Not specified | Not specified |

Table 2: Dihedral Angles in Benzyl-Substituted NCAs

| Compound | Dihedral Angle (°) |

|---|---|

| (R)-4-(4-Hydroxybenzyl) | 58.42 |

| l-Phe-NCA (KIXSUF) | 59.34 |

| dl-Phe-NCA (RESSUD) | 55.8–54.7 |

| C-ethyl-(S)-Phe-NCA (ZATWEW) | 58.8 |

Biological Activity

(R)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione is a compound belonging to the oxazolidinone class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and herbicidal applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structure and Synthesis

The oxazolidinone structure features a five-membered ring containing nitrogen and carbonyl groups, which are essential for its biological activity. The specific configuration of the (R)-enantiomer contributes to its pharmacological properties. Synthesis typically involves the reaction of appropriate precursors, such as amino acids or phenolic compounds, under controlled conditions to yield the desired oxazolidine derivative.

Antimicrobial Activity

The primary focus of research on (R)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione has been its antimicrobial properties . Studies have shown that oxazolidinones exhibit significant activity against Gram-positive bacteria, including strains resistant to traditional antibiotics.

- Mechanism of Action : The mechanism involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thus preventing peptide bond formation. This unique action helps overcome resistance mechanisms that affect other antibiotic classes .

- Case Study : A study highlighted that derivatives of oxazolidinones demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential in treating resistant infections .

Herbicidal Activity

Additionally, compounds related to (R)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione have been evaluated for herbicidal properties . Preliminary assays indicated that certain derivatives exhibited significant inhibitory effects on the growth of various plant species.

- Efficacy : Research showed that specific derivatives had over 75% inhibition on the root growth of Triticum aestivum (wheat) and Zea mays (corn), indicating potential as selective herbicides .

Comparative Biological Activity Table

| Compound | Antimicrobial Activity | Herbicidal Activity | Notable Findings |

|---|---|---|---|

| (R)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione | Effective against MRSA | High efficacy against Triticum aestivum | Unique mechanism targeting ribosomal subunit |

| Linezolid | Effective against Gram-positive bacteria | Limited herbicidal activity | Established clinical use |

| Eperozolid | Effective against resistant strains | Minimal herbicidal effects | Enhanced pharmacokinetics |

Research Findings and Future Directions

Recent studies emphasize the need for continued exploration into the structure-activity relationships (SAR) of oxazolidinones. Modifications to the oxazolidinone framework could enhance both antimicrobial and herbicidal activities while reducing resistance development .

Q & A

Q. What are the recommended safety protocols for handling (R)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione in laboratory settings?

- Methodological Answer : Based on structural analogs like oxazolidine-2,5-dione, use NIOSH-approved P95 respirators for particulate protection and OV/AG/P99 respirators for higher exposure scenarios. Employ local exhaust ventilation to minimize aerosol formation. Wear nitrile gloves, safety goggles, and lab coats. Avoid drainage disposal to prevent environmental contamination .

Q. How can the compound’s purity and stereochemical configuration be verified post-synthesis?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10 v/v) to confirm enantiomeric purity. Validate the (R)-configuration via single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement), as demonstrated for structurally related oxazolidine-2,5-dione derivatives .

Q. What spectroscopic techniques are suitable for characterizing (R)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra in DMSO-d6 to confirm the oxazolidine ring and aromatic protons (e.g., δ 7.2–6.7 ppm for the 4-hydroxybenzyl group).

- IR : Identify carbonyl stretches (C=O) near 1780–1820 cm.

- Mass Spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak (expected [M+H] for CHNO: 208.0604).

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance stereoselectivity for the (R)-enantiomer?

- Methodological Answer : Employ asymmetric catalysis using Evans’ oxazaborolidine catalysts or chiral auxiliaries (e.g., (S)-4-benzyl-2-oxazolidinone) during the cyclization step. Monitor reaction progress via in situ FTIR to track carbonyl intermediates. For example, tert-butoxybenzyl analogs have been synthesized with ≥95% enantiomeric excess using similar strategies .

Q. What experimental approaches resolve contradictions in reported biological activity data for oxazolidine-2,5-dione derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modifications to the 4-hydroxybenzyl group (e.g., methoxy or nitro substituents) and compare bioactivity in standardized assays (e.g., enzyme inhibition).

- Crystallographic Analysis : Correlate crystal packing (e.g., hydrogen-bonding networks) with solubility and bioactivity discrepancies. For example, 4-(4-nitrobenzyl) derivatives exhibit altered π-π stacking interactions compared to hydroxy-substituted analogs .

Q. How can computational modeling guide the design of (R)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione derivatives with improved pharmacokinetic properties?

- Methodological Answer : Perform molecular dynamics simulations (e.g., using AMBER or GROMACS) to predict LogP and membrane permeability. Dock the compound into target proteins (e.g., kinases or oxidoreductases) using AutoDock Vina to identify substituents that enhance binding affinity. Validate predictions with in vitro ADME assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.